molecular formula C10H11F3N2O3S B14820331 N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide

Cat. No.: B14820331
M. Wt: 296.27 g/mol
InChI Key: IQIXMFUUCNLTKI-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a trifluoromethyl group, and a pyridinyl group, making it a subject of interest in various scientific fields.

Properties

Molecular Formula

C10H11F3N2O3S

Molecular Weight

296.27 g/mol

IUPAC Name

N-[3-cyclopropyloxy-6-(trifluoromethyl)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-9-7(18-6-2-3-6)4-5-8(14-9)10(11,12)13/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

IQIXMFUUCNLTKI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=N1)C(F)(F)F)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridinyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including the use of specialized reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinyl derivatives and sulfonamides, such as:

Uniqueness

N-(3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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